2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H13N3O5S and its molecular weight is 431.42. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
- A study by Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido and evaluated them for anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
- Research by Nath et al. (2021) on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity, suggesting the compound's utility in epilepsy treatment (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
- Another study by Nikalje et al. (2011) focused on the anticonvulsant and CNS depressant activities of 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, finding that these compounds protected against seizures in a maximal electroshock seizure test (Nikalje, Khan, & Ghodke, 2011).
Antibacterial and Antifungal Applications
- Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with 2-(1,3-dioxoisoindolin-2-yl)acetamide structure and evaluated them for antibacterial and antifungal activities. These compounds showed innovative properties in combating microbial infections (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Antioxidant Activity
- A study by Čačić et al. (2010) synthesized compounds with 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives and evaluated them for antioxidant activity. Several of these compounds showed excellent antioxidant properties (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).
Anticancer Applications
- Zhang et al. (2023) designed 2-oxoindolin-3-yl acetamide derivatives containing a 1,3,4-thiadiazole moiety and found them to be potent anticancer agents, highlighting the compound's potential in cancer therapy (Zhang, Tang, Fan, Li, Li, Liu, Long, Zhang, Zhang, Li, Wang, Chen, & Ouyang, 2023).
Anti-HIV Activity
- Bhavsar et al. (2011) synthesized N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives and evaluated their anti-HIV activity. They found some compounds to exhibit moderate to potent activity against HIV-1 (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c26-18(10-25-19(27)13-6-2-3-7-14(13)20(25)28)24-22-23-16(11-31-22)15-9-12-5-1-4-8-17(12)30-21(15)29/h1-9,11H,10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZHBZLORCAWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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